molecular formula C12H4Cl6 B1593754 2,2',3,4',6,6'-Hexachlorobiphenyl CAS No. 68194-08-1

2,2',3,4',6,6'-Hexachlorobiphenyl

Cat. No.: B1593754
CAS No.: 68194-08-1
M. Wt: 360.9 g/mol
InChI Key: RPPNJBZNXQNKNM-UHFFFAOYSA-N
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Description

2,2',3,4',6,6'-Hexachlorobiphenyl is a useful research compound. Its molecular formula is C12H4Cl6 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2,2’,3,4’,6,6’-Hexachlorobiphenyl (PCB 136) is the cytochrome P450 enzyme (CYP2B6) . This enzyme plays an essential role in the bio-transformation of polychlorinated biphenyls (PCBs), a group of synthetic organic compounds .

Mode of Action

The interaction of PCB 136 with CYP2B6 involves electrophilic additions at the C α and C β positions, generating different active intermediates . The electrophilic addition energy barrier of C β is 10.9 kcal/mol higher than that of C α, making C α the preferred site for the electrophilic addition reaction . This work also investigated the mechanism of converting active intermediates into OH-PCB136, which has high toxicity in a non-enzymatic environment .

Biochemical Pathways

The metabolic activation of PCB 136 catalyzed by CYP2B6 is a key biochemical pathway . Structural analysis via the electrostatic and noncovalent interactions indicates that several residues play crucial roles in substrate recognition and metabolism . The halogen-π interactions are important factors for the metabolism of CYP2B6 to halogenated environmental pollutants .

Result of Action

The molecular and cellular effects of PCB 136’s action are complex and can vary depending on the specific context. Some studies suggest that PCBs and their hydroxylated metabolites have been associated with neurodevelopmental disorders . Several neurotoxic congeners display axial chirality and atropselectively affect cellular targets implicated in PCB developmental neurotoxicity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of PCB 136. For example, the halogen-π interactions are important factors for the metabolism of CYP2B6 to halogenated environmental pollutants . Moreover, the enantioselective enrichment of PCB atropisomers in animal and human tissues may have significant consequences for endocrine-disrupting effects of chiral ortho-substituted PCB congeners .

Biochemical Analysis

Biochemical Properties

2,2’,3,4’,6,6’-Hexachlorobiphenyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . The interactions with these enzymes and proteins are crucial for its metabolic processing and the resulting biochemical effects.

Cellular Effects

2,2’,3,4’,6,6’-Hexachlorobiphenyl has profound effects on various types of cells and cellular processes. It disrupts cellular calcium homeostasis and translocates protein kinase C, leading to increased ryanodine binding to calcium channels . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular functions can lead to significant alterations in cell behavior and health.

Molecular Mechanism

The molecular mechanism of 2,2’,3,4’,6,6’-Hexachlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates . This activation leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, mediating its biochemical and toxic effects . Additionally, it disrupts cellular calcium homeostasis and protein kinase C translocation, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4’,6,6’-Hexachlorobiphenyl change over time. The compound is known for its stability and resistance to degradation, which contributes to its long-term effects on cellular function . Studies have shown that it can cause the accumulation of porphyrin in the liver of rats, potentially leading to hepatic porphyria . These long-term effects highlight the compound’s persistence and potential for chronic toxicity.

Dosage Effects in Animal Models

The effects of 2,2’,3,4’,6,6’-Hexachlorobiphenyl vary with different dosages in animal models. At lower doses, it may cause subtle biochemical changes, while higher doses can lead to significant toxic effects. For example, it has been found to cause the accumulation of porphyrin in the liver of rats, which could lead to hepatic porphyria . The compound’s toxic effects at high doses underscore the importance of understanding its dosage-dependent behavior.

Metabolic Pathways

2,2’,3,4’,6,6’-Hexachlorobiphenyl is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the bio-transformation of polychlorinated biphenyls, including 2,2’,3,4’,6,6’-Hexachlorobiphenyl . The compound’s metabolism involves oxidation and other reactions that lead to the formation of hydroxylated metabolites . These metabolic processes are essential for its detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, 2,2’,3,4’,6,6’-Hexachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins. Its lipophilic nature allows it to accumulate in fatty tissues, leading to bioaccumulation and potential biomagnification in the food chain . The compound’s distribution within the body is influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of 2,2’,3,4’,6,6’-Hexachlorobiphenyl affects its activity and function. It has been reported to localize in cellular membranes, where it disrupts calcium homeostasis and protein kinase C translocation . These disruptions can lead to significant changes in cellular signaling and function. The compound’s localization is influenced by its chemical structure and interactions with cellular components.

Biological Activity

2,2',3,4',6,6'-Hexachlorobiphenyl (PCB 136) is a member of the polychlorinated biphenyls (PCBs), a class of synthetic organic chemicals widely used in industrial applications. Due to their environmental persistence and potential health risks, PCBs have been the subject of extensive research. This article focuses on the biological activity of PCB 136, highlighting its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

PCB 136 has the chemical formula C12H4Cl6 and is characterized by six chlorine atoms attached to a biphenyl backbone. Its structure contributes to its biological activity and environmental persistence.

The biological effects of PCB 136 are primarily mediated through interactions with cellular receptors and pathways:

  • Aryl Hydrocarbon Receptor (AhR) Activation : PCB 136 can bind to the AhR, leading to the induction of cytochrome P450 enzymes, particularly CYP1A1. This induction is associated with increased metabolic activation of various compounds and potential toxic effects .
  • Disruption of Calcium Homeostasis : PCB 136 has been shown to affect calcium channels by increasing ryanodine binding, which may disrupt calcium signaling pathways critical for cellular functions .
  • Reactive Oxygen Species (ROS) Generation : The compound can lead to increased ROS levels, resulting in oxidative stress and cellular injury. This oxidative stress is linked to tumor promotion and other adverse health outcomes .

Toxicological Effects

Research indicates that PCB 136 exhibits several toxicological effects:

  • Neurodevelopmental Impacts : Studies have demonstrated that developmental exposure to PCB 136 can lead to adverse neurodevelopmental outcomes in laboratory animals. For instance, zebrafish embryos exposed to varying concentrations exhibited significant changes in gene expression related to circadian rhythms and metabolic processes .
  • Carcinogenic Potential : PCB 136 has been classified as probably carcinogenic to humans (Group 2A) by the International Agency for Research on Cancer (IARC). It has shown potential tumor-promoting activity through mechanisms that inhibit intercellular communication .
  • Endocrine Disruption : The compound may interfere with hormonal signaling pathways, contributing to reproductive and developmental toxicity .

Case Studies

Several studies have investigated the biological activity of PCB 136:

  • Developmental Exposure in Zebrafish :
    • Study Design : Zebrafish embryos were exposed to PCB 136 at concentrations ranging from 0.1 μM to 10 μM.
    • Findings : Significant alterations in gene expression were observed, with specific pathways related to metabolic regulation being affected. Notably, spinal deformities were reported at higher concentrations .
  • Toxicity Assessment in Mammals :
    • Study Design : Laboratory mice were administered PCB 136 to evaluate its effects on liver enzyme induction.
    • Findings : The study revealed that PCB 136 induced hepatic microsomal enzymes, indicating a potent effect on liver function and metabolism .

Data Table: Summary of Biological Activity

Biological ActivityMechanismEffect
AhR ActivationInduction of CYP1A1Increased metabolic activation
Calcium DisruptionEnhanced ryanodine bindingDisrupted signaling pathways
ROS GenerationOxidative stressCellular injury and tumor promotion
Neurodevelopmental ImpactGene expression alterationBehavioral changes in offspring

Scientific Research Applications

2,2',3,4,6,6'-Hexachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs), a group of synthetic organic compounds that have between 1 and 10 chlorine atoms . PCBs were widely used in industrial applications because of their chemical stability and insulating properties but were later banned in the 1970s due to their environmental persistence and potential health hazards.

Analytical Chemistry

  • Use in Mass Spectrometry Research has been done using comprehensive two-dimensional gas chromatography flight mass spectrometry for chlorinated biphenyl congeners including 2,2',3,4,6,6'-hexachlorobiphenyl .
  • Environmental Monitoring: PCB 183 is often used as a reference standard in environmental monitoring to assess PCB contamination levels in ecosystems. Its detection is crucial for evaluating the extent of PCB pollution in soil, water, and biota.
  • Analytical Chemistry: Used in high-resolution gas chromatography and mass spectrometry (HRGC/HRMS) for quantifying PCB levels in environmental samples.
  • Reference Material: Serves as a certified reference material for calibration in laboratory analyses.

Data Table: Common Analytical Methods for PCB 183 Detection

MethodDetection LimitReference
HRGC/HRMS<1 ng/mLGoto et al., 2018
Gas Chromatography<0.5 ng/mLKobe University Study
Liquid Chromatography<0.1 ng/mLAccuStandard

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying 2,2',3,4',6,6'-Hexachlorobiphenyl in environmental samples?

To identify and quantify this congener, researchers typically use gas chromatography coupled with mass spectrometry (GC/MS) with isotope dilution for enhanced accuracy. Certified reference materials (CRMs), such as solutions of this compound in hexane or toluene-nonane matrices (e.g., 100 µg/mL in hexane), are essential for calibration . Ensure method validation using EPA protocols like Method 1668A , which specifies HRGC/HRMS (high-resolution gas chromatography/high-resolution mass spectrometry) for aqueous and solid matrices .

Q. How does the environmental persistence of this compound compare to other PCB congeners?

This congener exhibits moderate to high persistence due to its six chlorine atoms and substitution pattern, which reduce biodegradability. Key parameters include its octanol-water partition coefficient (log Kow ~6.5–7.0) and resistance to photolytic degradation. Comparative studies with structurally similar congeners (e.g., PCB-150, PCB-152) reveal differences in bioaccumulation potential based on chlorine positioning .

Q. What are the recommended sample preparation techniques for isolating this compound from biological matrices?

For serum or plasma, employ solid-phase extraction (SPE) with C18 or styrene-divinylbenzene cartridges, followed by cleanup using sulfuric acid or silica gel to remove lipids and interfering compounds. In tissue samples, accelerated solvent extraction (ASE) with hexane:acetone (1:1) is effective. Confirm recovery rates (≥80%) using deuterated internal standards like PCB-2',4',6'-d3 .

Advanced Research Questions

Q. How can experimental designs account for conflicting data on the endocrine-disrupting effects of this compound?

Conflicting results often arise from variations in exposure duration, model organisms, or dose ranges. To address this:

  • Use prepubertal animal models (e.g., Sprague-Dawley rats) to assess acute vs. chronic effects on hormone levels .
  • Include congener-specific controls (e.g., PCB-153 or PCB-126) to differentiate Ah receptor-mediated vs. non-dioxin-like pathways.
  • Apply transcriptomic profiling to identify gene networks affected by this congener .

Q. What methodologies resolve contradictions in reported toxicity thresholds for this compound?

Discrepancies in toxicity thresholds (e.g., hepatic enzyme induction vs. reproductive toxicity) require:

  • Dose-response studies spanning 0.1–100 µg/kg/day to establish NOAEL/LOAEL.
  • Cross-validation using in vitro assays (e.g., H4IIE-luc bioassay for CYP1A1 induction) and in vivo models .
  • Meta-analysis of historical data with adjustments for analytical sensitivity (e.g., older GC/ECD vs. modern HRMS) .

Q. How can congener-specific analysis improve understanding of this compound’s role in PCB mixtures?

Congener-specific analysis using 13C-labeled internal standards (e.g., 2,2',3,4',6,6'-Hexachloro[13C12]biphenyl) reduces matrix interference and enhances quantification accuracy. Pair this with principal component analysis (PCA) to deconvolute contributions of individual congeners in complex mixtures like Aroclor 1254 or 1260 .

Q. What synthetic pathways are used to produce this compound for research purposes?

Synthesis typically involves Ullmann coupling of chlorinated benzene precursors. For example:

  • React 1-iodo-2,4,6-trichlorobenzene (CAS 6324-50-1) with 2,4,6-trichlorophenylboronic acid (CAS 73852-18-3) under palladium catalysis .
  • Purify via fractional crystallization and verify purity (>98%) using GC/MS and nuclear magnetic resonance (NMR) .

Q. What are the mechanistic insights into this compound’s disruption of antioxidant defenses?

Studies in male rats show this congener depletes glutathione (GSH) and inhibits superoxide dismutase (SOD) activity, likely via oxidative stress induction. Methodologically, measure lipid peroxidation (MDA levels) and antioxidant enzyme expression (e.g., GPx, CAT) in liver homogenates. Co-exposure experiments with antioxidants (e.g., N-acetylcysteine) can clarify mechanistic pathways .

Properties

IUPAC Name

1,2,4-trichloro-3-(2,4,6-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-3-8(16)10(9(17)4-5)11-6(14)1-2-7(15)12(11)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPNJBZNXQNKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074197
Record name 2,2',3,4',6,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68194-08-1
Record name PCB 150
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68194-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PCB 150
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4',6,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4',6,6'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN2B094EU0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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